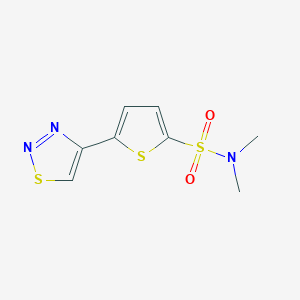

N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a complex organic compound featuring a thiadiazole ring and a thiophene sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under oxidative conditions.

Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.

Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

The pharmacological profile of N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide includes a range of activities:

Anticancer Activity :

Research has demonstrated that derivatives containing the 1,3,4-thiadiazole nucleus exhibit potent anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. Mechanisms of action include the inhibition of DNA and RNA synthesis and interference with key signaling pathways involved in tumorigenesis .

Antimicrobial Properties :

Thiadiazole derivatives have been extensively studied for their antimicrobial effects. This compound has shown promising results against several bacterial strains, including multidrug-resistant pathogens. The compound's ability to disrupt bacterial cell wall synthesis makes it a candidate for further development as an antibiotic .

Anti-inflammatory Effects :

Studies indicate that compounds with thiadiazole structures possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, making them potential therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on HepG-2 and A-549 cell lines. Results indicated that at concentrations above 10 µM, there was a significant reduction in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Activity

In an investigation assessing the antibacterial activity against Staphylococcus aureus strains, this compound demonstrated minimum inhibitory concentration (MIC) values lower than those observed for traditional antibiotics such as methicillin.

Future Directions and Research Opportunities

The promising pharmacological activities associated with this compound warrant further exploration:

- Optimization of Structure : Modifications to enhance potency and selectivity against specific targets.

- In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety profiles.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its anticancer and antimicrobial activities to identify potential biomarkers for treatment response.

Mecanismo De Acción

The mechanism by which N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide exerts its effects depends on its application. In a biological context, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiadiazole ring may interact with specific molecular targets, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

N,N-dimethyl-4-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide: Similar structure but with a different substitution pattern on the thiophene ring.

N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-furansulfonamide: Contains a furan ring instead of a thiophene ring.

N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-pyrrolesulfonamide: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is unique due to the combination of the thiadiazole and thiophene rings, which confer distinct electronic properties. This makes it particularly valuable in the development of new materials and potential pharmaceuticals.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of thiadiazoles contribute to their ability to interact with various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with thiadiazole precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity of the synthesized compounds.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For example, a series of 1,3,4-thiadiazole derivatives were evaluated against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. One compound exhibited IC50 values of 4.37 μM for HepG-2 and 8.03 μM for A-549 cells, indicating potent anticancer activity compared to standard drugs like cisplatin . The mechanisms of action include inhibition of DNA synthesis and interference with tubulin polymerization .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. In a study evaluating various synthesized compounds, some exhibited significant antibacterial and antifungal activities against a range of pathogens. For instance, certain derivatives demonstrated effective inhibition against Candida albicans and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiadiazoles can inhibit key enzymes involved in cancer progression and microbial metabolism.

- DNA Interaction : These compounds may bind to DNA or interfere with its replication processes.

- Cell Cycle Arrest : Studies indicate that certain thiadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Study 1: Anticancer Efficacy

A recent study synthesized a new series of thiadiazole derivatives and evaluated their anticancer efficacy through molecular docking studies targeting dihydrofolate reductase (DHFR). The results indicated that these compounds could effectively bind to DHFR, suggesting a mechanism for their anticancer activity .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of thiadiazole derivatives against various fungal strains. The study highlighted that certain compounds inhibited ergosterol biosynthesis by interacting with fungal enzymes like 14-α-sterol demethylase, showcasing their potential as antifungal agents .

Propiedades

IUPAC Name |

N,N-dimethyl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S3/c1-11(2)16(12,13)8-4-3-7(15-8)6-5-14-10-9-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAZTRZBTSHDGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(S1)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.